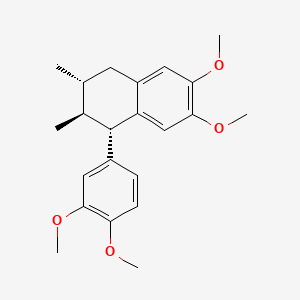![molecular formula C10H13N5O2 B1231978 1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)
1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Stepwise Synthesis: This includes the preparation of intermediate compounds through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step usually involves coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
ML060 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML060 is used in various scientific research applications, including:
Chemistry: It serves as a probe to study chemical reactions and mechanisms.
Biology: It is used to investigate biological pathways and molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ML060 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets and modulating their activity.
Comparison with Similar Compounds
ML060 can be compared with other similar compounds, such as:
PD016063: Another experimental probe with similar properties.
Other Probes: Various other experimental probes used in scientific research.
ML060 is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1,6-dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-6-11-7-8(15(3)13-6)12-10(17)14(2)9(7)16/h4-5H2,1-3H3 |
InChI Key |
LKBYYUZEKINDPS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
Canonical SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
1,6-dimethyl-3-propylpyrimido(5,4-e)(1,2,4)triazine-5,7-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)











